Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-, also known as N-(2-(diphenylphosphino)benzylidene)-4-methoxyaniline, is an organophosphorus compound characterized by the presence of a phosphine group linked to a benzylidene moiety and a 4-methoxyaniline group. This compound is notable for its potential applications in various fields, including coordination chemistry and medicinal chemistry. Its chemical structure allows it to function effectively as a ligand in the formation of metal complexes, which can facilitate numerous chemical reactions.
The compound is classified under organophosphorus compounds due to the presence of phosphorus in its structure. Its Chemical Abstracts Service (CAS) number is 212317-51-6, and it has a molecular formula of C26H22NOP with a molecular weight of 395.4 g/mol. The compound is primarily sourced from chemical suppliers and manufacturers specializing in organic chemistry products.
The synthesis of Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- typically involves the condensation reaction between 2-(diphenylphosphino)benzaldehyde and 4-methoxyaniline. This reaction is generally carried out in organic solvents such as dichloromethane under mild conditions.
Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- has a complex molecular structure that can be represented by the following data:
COC1=CC=C(C=C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
The structure features:
Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- can undergo various chemical transformations:
These reactions can yield various products, including:
The mechanism of action for Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- primarily revolves around its role as a ligand. It coordinates with metal centers through both the phosphine and imine groups, forming stable complexes that facilitate catalytic cycles in chemical reactions. The specific pathways and molecular targets depend on the nature of the metal complex formed during these interactions.
Property | Data |
---|---|
Molecular Weight | 395.4 g/mol |
Melting Point | Not specified |
Density | Not specified |
Property | Data |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- has several significant applications:
This compound exemplifies the versatility of organophosphorus compounds in scientific research and industrial applications, highlighting its importance in advancing chemical synthesis and catalysis methodologies.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: